L-2-amino-4-guanidinobutyric acid hydrochloride

Peptide macrocycle engineering Coagulation factor XII inhibition Proteolytic stability

L-2-Amino-4-guanidinobutyric acid hydrochloride (CAS 2978-24-7; free base CAS 14191-90-3), also referred to as L-norarginine or α-amino-γ-guanidinobutyric acid hydrochloride, is a non-proteinogenic L-α-amino acid derivative in which the δ-methylene unit of L-arginine is formally deleted. It retains the α-amino acid backbone with a guanidino side chain shortened by one carbon, giving it a molecular formula of C₅H₁₂N₄O₂·HCl (free base MW 160.17 g/mol).

Molecular Formula C5H13ClN4O2
Molecular Weight 196.63 g/mol
Cat. No. B15285301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-2-amino-4-guanidinobutyric acid hydrochloride
Molecular FormulaC5H13ClN4O2
Molecular Weight196.63 g/mol
Structural Identifiers
SMILESC(CN=C(N)N)C(C(=O)O)N.Cl
InChIInChI=1S/C5H12N4O2.ClH/c6-3(4(10)11)1-2-9-5(7)8;/h3H,1-2,6H2,(H,10,11)(H4,7,8,9);1H
InChIKeyMGWGTDCOSWKYIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-2-Amino-4-guanidinobutyric Acid Hydrochloride (L-Norarginine HCl): Chemical Identity and Key Attributes for Research Sourcing


L-2-Amino-4-guanidinobutyric acid hydrochloride (CAS 2978-24-7; free base CAS 14191-90-3), also referred to as L-norarginine or α-amino-γ-guanidinobutyric acid hydrochloride, is a non-proteinogenic L-α-amino acid derivative in which the δ-methylene unit of L-arginine is formally deleted . It retains the α-amino acid backbone with a guanidino side chain shortened by one carbon, giving it a molecular formula of C₅H₁₂N₄O₂·HCl (free base MW 160.17 g/mol) [1]. The compound is supplied as a white-to-yellow solid (typical vendor purity ≥95%) and is primarily utilised as a chiral building block in peptide synthesis, as a precursor for arginase inhibitors (notably the Nω-hydroxy derivative nor-NOHA), and as a structural probe in arginine metabolism and nitric oxide synthase (NOS) research [2].

Why L-Arginine or Other Arginine Analogs Cannot Replace L-2-Amino-4-guanidinobutyric Acid Hydrochloride in Research and Development


Although L-arginine and its close structural analogs share a guanidino-bearing α-amino acid scaffold, the absence of one methylene group in the side chain of L-norarginine produces quantifiable differences in enzyme inhibition, binding selectivity, and peptide stability that preclude simple interchange [1]. For example, the Nω-hydroxy derivative nor-NOHA inhibits arginase approximately 40-fold more potently than the corresponding arginine-based analogue NOHA, and the norarginine scaffold simultaneously avoids acting as a substrate for inducible NOS—a limitation of NOHA [2]. In peptide macrocycle engineering, replacing the N-terminal arginine with norarginine raises the plasma half-life from undetectably short to 16 ± 4 h while preserving subnanomolar target affinity [3]. These properties are architecture-dependent and cannot be extrapolated to L-arginine, L-homoarginine, L-canavanine, or Nω-substituted arginines without experimental verification. The evidence summarised below demonstrates that the chain-shortened guanidino framework of norarginine delivers positive, reproducible performance shifts in multiple assay systems.

L-2-Amino-4-guanidinobutyric Acid Hydrochloride: Head-to-Head Quantified Differentiation Data for Procurement Decisions


Plasma Proteolytic Stability of Factor XIIa Inhibitory Peptides: Norarginine vs. Arginine at the N-Terminus

In a phage-display-optimised peptide macrocycle inhibitor of coagulation factor XIIa, substituting the N-terminal L-arginine residue with L-norarginine improved plasma proteolytic stability while retaining high target affinity [1]. The parent peptide bearing N-terminal arginine displayed a Ki of 0.84 ± 0.03 nM against FXIIa; the norarginine-substituted analogue exhibited a Ki of 1.63 ± 0.18 nM and a plasma half-life of 16 ± 4 h, with >27,000-fold selectivity over related serine proteases [1]. This demonstrates that norarginine can rescue pharmacokinetic liabilities in peptide therapeutics without catastrophic loss of potency.

Peptide macrocycle engineering Coagulation factor XII inhibition Proteolytic stability

Arginase Inhibition Potency in Murine Macrophages: Nω-Hydroxy-nor-L-arginine (nor-NOHA) vs. Nω-Hydroxy-L-arginine (NOHA)

The Nω-hydroxy derivative of norarginine (nor-NOHA) was directly compared with Nω-hydroxy-L-arginine (NOHA), the natural intermediate of NO synthase, for inhibition of arginase-catalysed hydrolysis of L-arginine in murine macrophages [1]. In unstimulated macrophages, nor-NOHA exhibited an IC₅₀ of 12 ± 5 μM, while NOHA showed an IC₅₀ of 400 ± 50 μM, representing an approximately 40-fold greater potency [1]. A comparable potency advantage was confirmed in IFN-γ + LPS-stimulated macrophages (nor-NOHA IC₅₀ = 10 ± 3 μM) [1]. Complementary data using isolated human type II arginase and isothermal titration calorimetry gave nor-NOHA a Kd of approximately 50 nM, whereas NOHA bound with Kd = 3.6 μM, confirming that removing one methylene from the arginine scaffold markedly enhances arginase affinity [2][3].

Arginase inhibition Nitric oxide synthase pathway Immunometabolism

Nucleic Acid Duplex Stabilisation Selectivity: Oligopeptides of L-2-Amino-4-guanidinobutyric Acid (Agb) vs. Oligopeptides of L-Arginine (Arg)

A systematic study of cationic oligopeptides bearing guanidino groups of varying side-chain length demonstrated that peptides composed of L-2-amino-4-guanidinobutyric acid (Agb, norarginine) or L-arginine (Arg) stabilised both RNA/RNA and DNA/DNA duplexes, while peptides with shorter side-chain monomers (e.g., L-2-amino-3-guanidinopropionic acid, Agp) showed higher selectivity for RNA/RNA duplexes [1]. The thermal denaturation experiments revealed a direct relationship between side-chain length and melting temperature (Tm) of peptide–RNA complexes, indicating that the intermediate chain length of norarginine provides balanced stabilisation for RNA applications where DNA selectivity must be minimised [1].

siRNA delivery RNA duplex stabilisation Cationic oligopeptide design

Computational Identification of Norarginine as a CASTOR1 Ligand Competing with L-Arginine for mTORC1 Regulation

Molecular dynamics simulations of arginine analogues binding to the cytosolic arginine sensor CASTOR1 revealed that norarginine, Nα-acetyl-arginine, and citrulline possess sufficient binding free energy to compete with L-arginine for CASTOR1 occupancy [1]. Hydrogen bond analysis further indicated that norarginine forms proficient H-bonds facilitating entry into the narrow binding pocket, a property shared with Nα-acetyl-arginine and D-arginine but not with citrulline [1]. The study concluded that norarginine and Nα-acetyl-arginine are the most promising candidates for mTORC1 inhibition via CASTOR1 antagonism [1].

mTORC1 inhibition CASTOR1 binding Cancer metabolism

In Vivo Tumour Growth Inhibition by Norarginine in Combination with Polyamine Synthesis Inhibitors

In murine tumour models, the inclusion of norarginine (the parent arginase inhibitor scaffold) alongside polyamine synthesis inhibitors α-difluoromethylornithine (DFMO) and methylglyoxal bis(guanylhydrazone) (MGBG) led to enhanced inhibition of Ehrlich carcinoma growth and reduced growth and metastasis of Lewis lung carcinoma compared to polyamine inhibitor treatment alone [1]. The antitumour effect was accompanied by decreased polyamine content in tumour tissue, altered arginase activity, and increased expression of inducible NOS (iNOS) and nitric oxide levels [1]. These findings provide in vivo proof-of-concept that the norarginine core structure, when used as a tool compound for arginase inhibition, can potentiate the efficacy of polyamine-depleting regimens.

Arginase inhibition in vivo Polyamine metabolism Antitumour combination therapy

Application Scenarios for L-2-Amino-4-guanidinobutyric Acid Hydrochloride Based on Verified Differentiated Performance


Engineering of Plasma-Stable Peptide Macrocycle Therapeutics

When developing peptide macrocycles targeting plasma proteases (e.g., coagulation factor XIIa), replacing the N-terminal arginine with norarginine demonstrably confers a plasma half-life of 16 ± 4 h while preserving subnanomolar inhibitory potency (Ki = 1.63 ± 0.18 nM) [1]. This substitution strategy is immediately applicable to phage-display-derived bicyclic peptides and other constrained peptide formats where rapid plasma clearance limits therapeutic utility.

Selective Arginase Inhibition Without Off-Target NOS Interference

The Nω-hydroxy-nor-L-arginine (nor-NOHA) derivative of this compound inhibits arginase in macrophages with an IC₅₀ of 12 ± 5 μM (~40-fold more potent than NOHA) and is neither a substrate nor an inhibitor of inducible NOS [1]. This makes L-2-amino-4-guanidinobutyric acid hydrochloride the preferred starting material for synthesising arginase-selective inhibitors for studies of L-arginine metabolic partitioning between arginase and NOS pathways in immunology and vascular biology.

Design of siRNA Delivery Vehicles with Intermediate RNA/DNA Selectivity

Oligopeptides constructed from L-2-amino-4-guanidinobutyric acid (Agb) monomers stabilise both RNA/RNA and DNA/DNA duplexes with an intermediate selectivity profile that differs from both shorter-chain (Agp) and longer-chain (Arg) guanidino peptides [1]. This compound is therefore a building block of choice for formulating RNA delivery systems where thermal stabilisation of the siRNA duplex is required but non-specific DNA binding must be moderated.

CASTOR1–mTORC1 Pathway Antagonist Development

Computational screening of arginine analogues has identified norarginine as one of the top two candidates capable of competing with L-arginine for CASTOR1 binding, a key step in mTORC1 nutrient sensing [1]. Procurement of high-purity L-2-amino-4-guanidinobutyric acid hydrochloride enables medicinal chemistry teams to validate these in silico predictions through surface plasmon resonance, ITC, and cell-based mTORC1 activity assays.

Quote Request

Request a Quote for L-2-amino-4-guanidinobutyric acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.